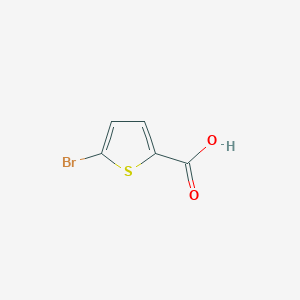

5-Bromothiophene-2-carboxylic acid

Vue d'ensemble

Description

5-Bromothiophene-2-carboxylic acid: is an organic compound with the molecular formula C5H3BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Bromothiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of thiophene-2-carboxylic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the thiophene ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Examples:

-

Nucleophilic Aromatic Substitution (SNAr):

Reacts with sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., DMF) to yield 5-methoxy- or 5-tert-butoxy-thiophene-2-carboxylic acid derivatives . -

Amide Formation:

Reacts with hydrazine to form 5-bromothiophene-2-carboxylic acid hydrazide (C₅H₅BrN₂OS), a precursor for bioactive compounds .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, facilitating carbon-carbon bond formation.

Suzuki-Miyaura Coupling

Reacts with arylboronic acids (e.g., 3,4-dichlorophenylboronic acid) in the presence of Pd(PPh₃)₄ and K₃PO₄ in toluene/dioxane at 90°C :

text5-Bromothiophene-2-carboxylate + ArB(OH)₂ → 5-Arylthiophene-2-carboxylate

Key Data:

| Product | Yield (%) | Binding Free Energy (ΔG, kcal/mol) | Key Interactions |

|---|---|---|---|

| 4A (3,4-Cl₂C₆H₃) | 76.5 | -6.23 | Lys550 (H-bond), Arg612 (π–σ) |

| 4D (4-CH₃C₆H₄) | 51.5 | -7.12 | Asp576 (π–anion), Val839 (alkyl) |

Applications: Derivatives exhibit spasmolytic activity (EC₅₀ = 1.26 μM for 4D) .

Stille Coupling

Couples with vinyltin reagents to form alkenylthiophene derivatives, useful in organic electronics .

Oxidation and Reduction

The carboxylic acid group undergoes redox transformations:

- Oxidation:

-

Reduction:

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 5-bromothiophene-2-methanol, though yields are moderate (~60%) .

Esterification and Derivatization

Steglich Esterification:

Reacts with alcohols (e.g., 2-ethylhexanol) using DCC/DMAP in dichloromethane (DCM) at 30°C :

textThis compound + ROH → 5-Bromo-2-carboxylate ester

Conditions:

Comparative Reactivity

The bromine atom’s position significantly influences reactivity:

| Compound | Reactivity with NaOMe (SNAr) | Suzuki Coupling Efficiency |

|---|---|---|

| This compound | High (72% yield) | High (Ar = 3,4-Cl₂C₆H₃) |

| 2-Bromothiophene-5-carboxylic acid | Low (<30% yield) | Moderate |

| 5-Chlorothiophene-2-carboxylic acid | Moderate (50% yield) | Low |

Applications De Recherche Scientifique

Chemical Properties and Reactivity

5-Bromothiophene-2-carboxylic acid features a bromine atom at the 5-position of the thiophene ring, which influences its reactivity. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other substituents through nucleophilic substitution.

- Coupling Reactions : It participates in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

- Oxidation and Reduction : The carboxylic acid group can be oxidized to form derivatives or reduced to alcohols.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in creating pharmaceuticals and agrochemicals due to its ability to form diverse derivatives through various chemical reactions. This compound's derivatives are explored for their potential biological activities, particularly antibacterial and antifungal properties .

Drug Development

The compound has garnered attention in medicinal chemistry for its potential as a scaffold for developing new therapeutic agents. Research indicates that some derivatives exhibit promising in vitro antibacterial activity against pathogens such as Salmonella Typhi. These findings suggest that modifications to the thiophene structure can enhance antibacterial efficacy, making it a candidate for antibiotic development .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | EC50 Value (µM) | Reference |

|---|---|---|---|

| Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | Spasmolytic | 1.26 | |

| This compound analogs | Antibacterial | Varies | |

| Compound 10c | Spasmolytic | 3.14 | |

| Compound 10d | Spasmolytic | 2.89 |

Material Science

In the field of material science, this compound is utilized in producing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its structural properties allow it to be incorporated into conjugated systems, enhancing the performance of electronic devices .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antibacterial Activity : A study demonstrated that certain analogs of this compound could inhibit bacterial growth effectively, with binding affinities comparable to established antibiotics like ciprofloxacin. This highlights the potential for developing new antibiotics based on its structure.

- Porphyrin Sensitizers : Research has shown that derivatives of this compound can be used to prepare new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach, which are important in photovoltaic applications .

Mécanisme D'action

The mechanism of action of 5-bromothiophene-2-carboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s electronic properties, influenced by the bromine and carboxylic acid groups, play a crucial role in its reactivity and interactions with biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the bromine substituent, resulting in different reactivity and applications.

5-Chlorothiophene-2-carboxylic acid: Similar structure but with chlorine instead of bromine, leading to variations in chemical behavior and biological activity.

2-Bromothiophene-3-carboxylic acid: Bromine and carboxylic acid groups are positioned differently, affecting its reactivity and use.

Uniqueness

5-Bromothiophene-2-carboxylic acid is unique due to the specific positioning of the bromine atom, which influences its electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Activité Biologique

5-Bromothiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug development.

This compound serves as a versatile building block in organic synthesis. Its derivatives have been synthesized to explore various biological activities, particularly antibacterial and antifungal properties. The compound's structure includes a bromine atom at the 5-position of the thiophene ring, which significantly influences its reactivity and biological interactions.

Cellular Effects

Research indicates that some derivatives of this compound exhibit promising in vitro antibacterial activity. For example, studies have shown that certain analogs can inhibit the growth of bacteria such as Salmonella Typhi, with binding affinities comparable to established antibiotics like ciprofloxacin . This suggests that modifications to the thiophene structure can enhance antibacterial efficacy.

The precise molecular mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is known to interact with bacterial enzymes, which may disrupt essential metabolic processes in bacteria. Further studies utilizing density functional theory (DFT) calculations have provided insights into the electronic properties and potential reactivity of this compound and its derivatives .

Research Findings and Case Studies

A series of studies have evaluated the biological activities of this compound derivatives. Notable findings include:

- Antibacterial Activity : A study reported that several synthesized derivatives displayed effective antibacterial properties against various strains, including multidrug-resistant Salmonella Typhi .

- Spasmolytic Activity : Compounds derived from this compound demonstrated significant spasmolytic effects in isolated rat duodenum assays. For instance, certain derivatives exhibited EC50 values ranging from 1.26 µM to 11.8 µM, indicating their potential as therapeutic agents for gastrointestinal disorders .

- Antimicrobial Properties : The compound's derivatives have also been investigated for their antimicrobial potential against a range of pathogens, with some showing activity comparable to traditional antibiotics .

Table 1: Biological Activities of this compound Derivatives

Applications in Drug Development

The ongoing research into the biological activities of this compound highlights its potential as a scaffold for developing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further exploration in fields such as:

- Antibiotic Development : Given its antibacterial properties, derivatives could be optimized for treating resistant bacterial infections.

- Gastrointestinal Therapies : The spasmolytic effects suggest potential applications in managing gastrointestinal motility disorders.

- Cancer Research : Some studies are investigating thiophene derivatives for their anticancer properties, although more research is needed in this area.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing derivatives of 5-Bromothiophene-2-carboxylic acid, and how are reaction conditions optimized?

Derivatives are synthesized via coupling reactions with arylboronic acids (Suzuki-Miyaura cross-coupling) or esterification. For example, 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide was synthesized using TiCl₄ and pyridine, achieving 80% yield . Stiglich esterification ( ) and peptide conjugation via HBTU/DIPEA activation ( ) are also employed. Optimization involves adjusting catalyst loading (e.g., palladium tetrakis for Suzuki coupling), solvent systems (NMP/DCM for solid-phase synthesis), and temperature to maximize yields (35–84% reported) .

Q. What spectroscopic and analytical methods are used to characterize this compound and its derivatives?

Key methods include:

- ¹H NMR (400 MHz, δ in ppm relative to DMSO-d₆) to confirm substitution patterns and coupling efficiency .

- HPLC for purity assessment (>95–98% purity criteria in ).

- Melting point analysis (e.g., 140–142°C for the parent compound; 284–287°C for benzo[b]thiophene analogs) .

- Mass spectrometry (e.g., MW 207.04 for C₅H₃BrO₂S) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory precautions include:

- Use of PPE: Gloves, protective eyewear, and lab coats to avoid skin/eye contact (H313/H333 hazards) .

- Fume hoods or gloveboxes for reactions generating toxic vapors (e.g., brominated intermediates) .

- Waste segregation and disposal via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Low yields may arise from:

- Catalyst deactivation : Use fresh palladium catalysts (e.g., Pd(PPh₃)₄) and degassed solvents to prevent oxidation .

- Steric hindrance : Substitute bulky arylboronic acids with smaller substituents (e.g., 4-methylpyridin-2-yl in ).

- Temperature control : Reactions often require 80–100°C for 12–24 hours to reach completion .

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

Discrepancies in NMR or mass spectra may result from:

- Tautomerism or rotamers : Use variable-temperature NMR or 2D-COSY to identify dynamic equilibria .

- Impurity interference : Repurify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Isotopic patterns : Confirm bromine (¹⁸¹Br/⁷⁹Br) isotopic signatures in high-resolution MS .

Q. How can peptide conjugation efficiency be improved when using this compound as an acylating agent?

- Activation reagents : Replace HBTU with HATU for higher coupling efficiency in peptide synthesis .

- Resin pre-treatment : Swell resins (e.g., Wang resin) in NMP for 1 hour before acylation .

- Double coupling : Repeat acylation steps with fresh reagents to ensure >95% conversion (Kaiser test validation) .

Q. What computational methods support the design of this compound analogs for pharmacological studies?

- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding affinities (e.g., antibacterial targets like Salmonella Typhi DHFR) .

- DFT calculations : Optimize geometries at B3LYP/6-31G* level to assess electronic effects of substituents ( ).

- Pharmacokinetic modeling : SwissADME for predicting logP, bioavailability, and metabolic stability .

Q. What role does this compound play in polymer chemistry, and how are its coordination properties exploited?

The carboxylic acid group enables coordination with metals (e.g., Pb²⁺) to form supramolecular polymers. Structural analysis via XRD reveals bridging modes (e.g., μ₂-η²:η¹ in Pb complexes) . Applications include conductive materials and sensors, leveraging the thiophene ring’s π-conjugation .

Q. Methodological Notes

-

Synthetic Optimization Tables

Reaction Type Catalyst Solvent Yield Range Reference Suzuki Coupling Pd(PPh₃)₄ Dioxane/H₂O 35–84% Peptide Conjugation HBTU/DIPEA NMP/DCM >90% Stiglich Esterification DCC/DMAP THF 60–75% -

Safety Data

Hazard Code Precaution Skin irritation H313 Use nitrile gloves Inhalation risk H333 Conduct in fume hood Environmental toxicity H400 Segregate halogenated waste

Propriétés

IUPAC Name |

5-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWZPSUDTMGBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325113 | |

| Record name | 5-Bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7311-63-9 | |

| Record name | 5-Bromo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7311-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 408675 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromothiophene-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.